magnesium;2-pent-4-ynoxyoxane;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-pent-4-ynoxyoxane;bromide is an organometallic compound that combines magnesium, bromine, and an organic moiety containing an oxane ring and a pent-4-ynoxy group. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;2-pent-4-ynoxyoxane;bromide typically involves the reaction of magnesium with an appropriate organic halide in the presence of a suitable solvent. One common method is the Grignard reaction, where magnesium metal reacts with an organic bromide in an anhydrous ether solvent to form the desired organomagnesium compound . The reaction is usually carried out under an inert atmosphere to prevent the reaction of magnesium with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers to maintain the reaction temperature and prevent the loss of volatile solvents. The reaction mixture is typically stirred continuously to ensure complete reaction of the magnesium metal with the organic bromide.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-pent-4-ynoxyoxane;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers such as carbonyl groups to form alcohols.
Oxidation: The organic moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The bromide ion can be substituted by other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (for nucleophilic addition), oxidizing agents (for oxidation reactions), and various nucleophiles (for substitution reactions). The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the organomagnesium compound.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while oxidation reactions could produce ketones or carboxylic acids.
Scientific Research Applications
Magnesium;2-pent-4-ynoxyoxane;bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of magnesium;2-pent-4-ynoxyoxane;bromide involves the formation of a reactive organomagnesium species that can participate in nucleophilic addition, substitution, and other reactions. The magnesium atom acts as a Lewis acid, coordinating with the organic moiety and facilitating the transfer of electrons to electrophilic centers . This coordination enhances the reactivity of the compound and allows it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide: A simpler organomagnesium compound used in similar types of reactions but with less complexity in its organic moiety.
Grignard Reagents: A broad class of organomagnesium compounds with varying organic groups, used extensively in organic synthesis.
Uniqueness
Magnesium;2-pent-4-ynoxyoxane;bromide is unique due to its specific combination of an oxane ring and a pent-4-ynoxy group, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in the synthesis of complex organic molecules and in applications requiring specific functional group transformations.
Properties
CAS No. |
169170-74-5 |
---|---|
Molecular Formula |
C10H15BrMgO2 |
Molecular Weight |
271.43 g/mol |
IUPAC Name |
magnesium;2-pent-4-ynoxyoxane;bromide |
InChI |
InChI=1S/C10H15O2.BrH.Mg/c1-2-3-5-8-11-10-7-4-6-9-12-10;;/h10H,3-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
HKZOEMFTUSGLNE-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#CCCCOC1CCCCO1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.